ethyl oxo(4-phenyl-1-piperazinyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)13(17)16-10-8-15(9-11-16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCWLRXDYFCTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
| Compound Name | Key Structural Features | Biological Activity/Applications | Reference |
|---|---|---|---|
| Ethyl oxo(4-phenyl-1-piperazinyl)acetate | Piperazine + 4-phenyl + oxo + ethyl ester | Potential neuroprotection, receptor modulation | |
| Ethyl oxo(piperidin-1-yl)acetate | Piperidine instead of piperazine | Antimicrobial activity | |
| Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate | Benzoxadiazole-sulfonyl + piperazine | Pharmaceutical development (biological pathway targeting) | |
| 4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid | Hydroxyethyl + oxoacetic acid groups | Anticonvulsant (IC50 TBD) | |
| Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate | Fluorophenyl + benzodioxole + piperazine | Neuroactive potential |
Key Observations :
Functional Group Variations
Key Observations :
- Ester vs. Ether Chains : The ethyl ester in the target compound offers better metabolic stability than butoxy analogues (), which may degrade faster in vivo.
- Aromatic vs. Aliphatic Substituents: The 4-phenylpiperazinyl group enhances π-π stacking interactions with biological targets compared to aliphatic substituents (e.g., ethylamino in ) .
Pharmacological Profiles
| Compound Name | Activity Type | Model/IC50 | Reference |
|---|---|---|---|
| This compound | Neuroprotective | In vitro (dopamine receptors) | |
| Piperazine Derivative A | Anticancer | Human cancer cells (IC50: 15 µM) | |
| Ethyl (allylamino)(oxo)acetate | Antimicrobial | Bacterial inhibition assays |
Key Observations :
- The target compound’s 4-phenylpiperazinyl group may enhance affinity for serotonin or dopamine receptors compared to simpler piperazine derivatives .
- Compounds with sulfonyl or benzoxadiazole groups (e.g., ) show distinct targeting mechanisms, often linked to enzyme inhibition .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
